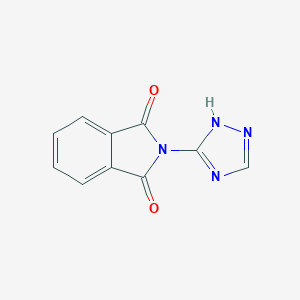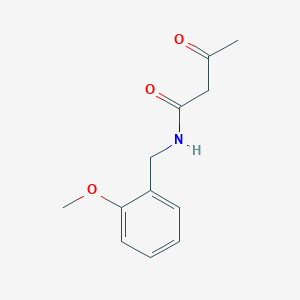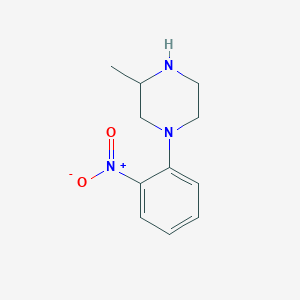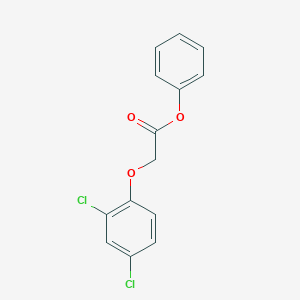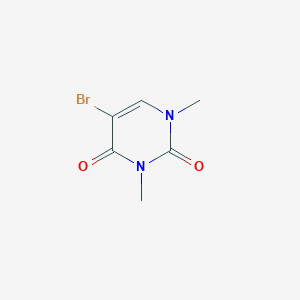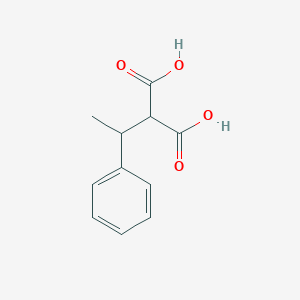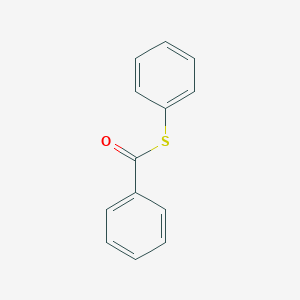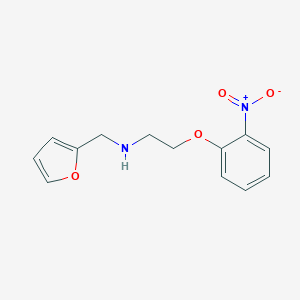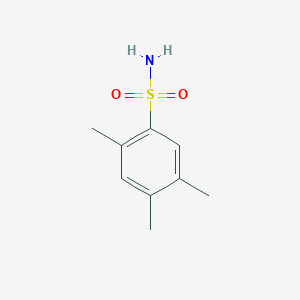![molecular formula C18H11BrO B187816 2-(4-Bromophenyl)indeno[2,1-b]pyran CAS No. 62096-35-9](/img/structure/B187816.png)
2-(4-Bromophenyl)indeno[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)indeno[2,1-b]pyran, also known as BRP, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of indeno[2,1-b]pyran derivatives, which have been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran is not well understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of key enzymes or signaling pathways involved in cell growth and proliferation. For example, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, which may explain the antitumor activity of 2-(4-Bromophenyl)indeno[2,1-b]pyran.
Effets Biochimiques Et Physiologiques
2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor and antibacterial activities, this compound has been shown to possess anti-inflammatory effects. 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to lipopolysaccharide stimulation. This suggests that 2-(4-Bromophenyl)indeno[2,1-b]pyran may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Bromophenyl)indeno[2,1-b]pyran in lab experiments is its relatively simple synthesis method. This compound can be synthesized in moderate yields using commercially available starting materials and simple reaction conditions. Additionally, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to possess a range of biological activities, which makes it a promising candidate for further study in the field of medicinal chemistry.
One of the limitations of using 2-(4-Bromophenyl)indeno[2,1-b]pyran in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in a controlled manner. Additionally, the mechanism of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran is not well understood, which can make it difficult to design experiments to study its biological effects.
Orientations Futures
There are several future directions for the study of 2-(4-Bromophenyl)indeno[2,1-b]pyran. One potential direction is to explore the structure-activity relationships of this compound and its derivatives. By synthesizing and testing a range of 2-(4-Bromophenyl)indeno[2,1-b]pyran derivatives, researchers may be able to identify compounds with improved biological activities and selectivity.
Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-Bromophenyl)indeno[2,1-b]pyran in vivo. This can help to determine the optimal dosing regimen and route of administration for this compound in preclinical and clinical studies.
Finally, the potential applications of 2-(4-Bromophenyl)indeno[2,1-b]pyran in the treatment of inflammatory diseases and bacterial infections should be further explored. By studying the mechanisms of action of 2-(4-Bromophenyl)indeno[2,1-b]pyran in these contexts, researchers may be able to identify new targets for drug development and improve the treatment of these diseases.
Méthodes De Synthèse
The synthesis of 2-(4-Bromophenyl)indeno[2,1-b]pyran involves the reaction of 4-bromobenzaldehyde with cyclohexane-1,3-dione in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the indeno[2,1-b]pyran ring system. The yield of this reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-Bromophenyl)indeno[2,1-b]pyran has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In particular, 2-(4-Bromophenyl)indeno[2,1-b]pyran has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antibacterial activity against several strains of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
Numéro CAS |
62096-35-9 |
|---|---|
Nom du produit |
2-(4-Bromophenyl)indeno[2,1-b]pyran |
Formule moléculaire |
C18H11BrO |
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H |
Clé InChI |
MWAUNIBIOZTIJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



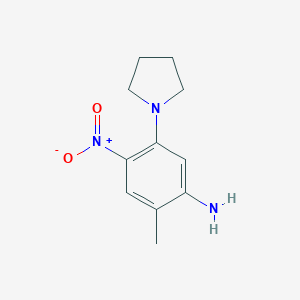

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

